molecular formula C21H21N3O6S B3010376 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide CAS No. 781656-74-4

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide

Cat. No. B3010376
CAS RN: 781656-74-4
M. Wt: 443.47
InChI Key: NMDIKCGAKJQDHO-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide, also known as MPB, is a chemical compound that has been widely studied in scientific research. MPB is a potent inhibitor of a family of enzymes called serine proteases, which play important roles in various physiological processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide involves its binding to the active site of serine proteases, thereby preventing their activity. This compound forms a covalent bond with the serine residue in the active site, leading to irreversible inhibition of the enzyme. This mechanism has been confirmed by X-ray crystallography studies, which have shown the binding of this compound to the active site of thrombin.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit blood coagulation and fibrinolysis, as well as to reduce the proliferation and migration of cancer cells. In vivo studies have shown its potential to prevent thrombosis and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for serine proteases, as well as its stability and solubility in aqueous solutions. However, it also has some limitations, such as its irreversible inhibition of enzymes, which may complicate the interpretation of results. In addition, its potential toxicity and off-target effects should be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide, including its optimization as a therapeutic agent, its evaluation in clinical trials, and its application in other areas of research, such as drug discovery and proteomics. In addition, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of serine proteases. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may provide new insights into the roles of serine proteases in physiology and disease.

Synthesis Methods

The synthesis method of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide involves several steps, including the reaction of 4-(morpholinosulfonyl)aniline with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group and coupling with 2,5-dioxopyrrolidin-1-yl benzoic acid. The final product is obtained through purification by column chromatography. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for scientific research.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and plasmin. These enzymes play important roles in blood coagulation, inflammation, and tissue repair, making this compound a promising candidate for the treatment of various diseases, such as thrombosis, cancer, and inflammatory disorders.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c25-19-9-10-20(26)24(19)17-5-1-15(2-6-17)21(27)22-16-3-7-18(8-4-16)31(28,29)23-11-13-30-14-12-23/h1-8H,9-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDIKCGAKJQDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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